molecular formula C7H5ClFNO B13528695 3-Amino-6-chloro-2-fluorobenzaldehyde

3-Amino-6-chloro-2-fluorobenzaldehyde

Cat. No.: B13528695
M. Wt: 173.57 g/mol
InChI Key: UUUOZECHUGAZQJ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method involves the halogenation of 2-fluorobenzaldehyde followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-3-fluorobenzaldehyde
  • 3-Bromo-6-chloro-2-fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

3-Amino-6-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of amino, chloro, and fluoro groups provides a distinct profile that can be leveraged in various synthetic and research applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

3-amino-6-chloro-2-fluorobenzaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2

InChI Key

UUUOZECHUGAZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)C=O)Cl

Origin of Product

United States

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